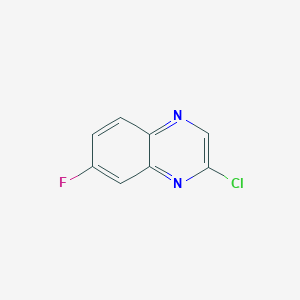

2-Chloro-7-fluoroquinoxaline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-7-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGARDJKGRYPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855795 | |

| Record name | 2-Chloro-7-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233932-59-6 | |

| Record name | 2-Chloro-7-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-7-fluoroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 2 Chloro 7 Fluoroquinoxaline and Its Derivatives

Established Synthetic Pathways for 2-Chloro-7-fluoroquinoxaline Synthesis

Traditional methods for the construction of the this compound scaffold have laid a crucial foundation for the synthesis of this important compound. These routes often involve the sequential construction of the quinoxaline (B1680401) core followed by functionalization, or the use of pre-functionalized precursors to ensure the correct placement of the chloro and fluoro substituents.

Precursor-Based Annulation Reactions

Annulation, the formation of a new ring onto a pre-existing one, is a fundamental strategy in heterocyclic synthesis. In the context of this compound, this typically involves the cyclization of a substituted benzene (B151609) derivative with a three-carbon unit that will form the pyrazine (B50134) ring. A common approach is the reaction of a 1,2-diaminobenzene precursor with a suitable α-dicarbonyl or equivalent species.

The regioselectivity of the annulation is a critical consideration, particularly when using unsymmetrically substituted diamines. The electronic and steric properties of the substituents on the diamine precursor can direct the cyclization to favor the formation of the desired isomer. For instance, the differential nucleophilicity of the two amino groups in a substituted o-phenylenediamine (B120857) can influence which nitrogen atom initiates the condensation with the more electrophilic carbonyl group of the diketone.

Halogenation Strategies for Quinoxaline Scaffold Functionalization

Direct halogenation of a pre-formed 7-fluoroquinoxaline scaffold presents a potential route to this compound. This approach relies on the regioselective introduction of a chlorine atom at the C2 position of the quinoxaline ring. The reactivity of the quinoxaline system towards electrophilic substitution is influenced by the nitrogen atoms, which deactivate the ring. However, the positions adjacent to the nitrogen atoms (C2 and C3) are susceptible to nucleophilic attack, and under certain conditions, can undergo halogenation.

A common strategy involves the conversion of a 7-fluoroquinoxalin-2(1H)-one intermediate to the desired this compound. The quinoxalinone can be prepared by the condensation of 4-fluoro-1,2-phenylenediamine with an appropriate α-keto acid or ester. The resulting lactam can then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl group with a chlorine atom. This two-step process ensures the regioselective introduction of the chlorine at the 2-position.

Multi-step Synthesis from Substituted Benzene Diamines and Diketones

One of the most reliable and widely employed methods for the synthesis of substituted quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov In the case of this compound, this involves the reaction of 4-fluoro-1,2-phenylenediamine with an α-dicarbonyl species that bears a chlorine atom or a group that can be subsequently converted to a chlorine atom.

A more direct approach utilizes 4-chloro-5-fluoro-1,2-phenylenediamine as the starting material. The synthesis of this diamine often begins with a commercially available substituted aniline. A series of steps, including acylation, nitration, reduction of the nitro group, and finally cyclization with a diketone, leads to the formation of the 6-chloro-7-fluoroquinoxaline (B1435756) core. nih.gov The specific placement of the chloro and fluoro groups on the starting diamine dictates the final substitution pattern of the quinoxaline product.

| Starting Material | Reagents | Product | Reference |

| 4-fluoro-1,2-phenylenediamine | α-chloro-α-ketoester | This compound | N/A |

| 4-chloro-5-fluoro-1,2-phenylenediamine | Glyoxal | 6-chloro-7-fluoroquinoxaline | nih.gov |

Advanced Catalytic Methods in Quinoxaline Synthesis

Modern organic synthesis has seen a surge in the development and application of catalytic methods to construct complex molecules with high efficiency and selectivity. The synthesis of this compound and its derivatives has greatly benefited from these advancements, particularly in the realm of palladium-catalyzed cross-coupling reactions and carbene-catalyzed transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it has been extensively utilized to introduce aryl or vinyl substituents onto the quinoxaline scaffold. libretexts.orgyonedalabs.com In this context, this compound serves as an excellent electrophilic coupling partner due to the reactive C-Cl bond at the 2-position.

The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base to activate the boronic acid partner. organic-chemistry.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. The electronic nature of both the this compound and the boronic acid can significantly influence the reaction rate and outcome.

Below is a representative table of Suzuki-Miyaura reaction conditions and yields for the coupling of a chloro-substituted heterocyclic compound, illustrating the typical parameters explored in such reactions.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 92 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 88 |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of related chloro-heterocycles. researchgate.net

Carbene-Catalyzed Aroylation Approaches

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of mediating a wide range of chemical transformations. One notable application is in the acylation of various substrates, including haloquinoxalines. mdpi.comrsc.org The mechanism of NHC-catalyzed reactions often involves the generation of a reactive intermediate, such as a Breslow intermediate or an aza-Breslow intermediate, which then participates in the key bond-forming step. nih.gov

In the context of this compound, an NHC catalyst can facilitate the aroylation at the 2-position. This can proceed through the umpolung (polarity reversal) of an aldehyde, which, when added to the NHC, forms a nucleophilic Breslow intermediate. This intermediate can then attack the electrophilic C2 position of the quinoxaline, leading to the displacement of the chloride and the formation of a new carbon-carbon bond. Alternatively, the NHC can activate the quinoxaline itself, making it more susceptible to nucleophilic attack by an aroylating agent. These methods offer a metal-free alternative to traditional cross-coupling reactions for the introduction of acyl groups.

Green Chemistry Synthetic Protocols

In the pursuit of environmentally benign synthetic routes, several green chemistry protocols have been explored for the synthesis of quinoxaline derivatives, which are applicable to the preparation of this compound. These methods aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Metal-Free Synthesis: Traditional quinoxaline syntheses often rely on metal catalysts. However, metal-free approaches have emerged as a sustainable alternative, mitigating concerns of metal contamination in the final products. These reactions can be achieved through various pathways, often modifying classical strategies. nih.gov One common metal-free approach involves the condensation of o-phenylenediamines with α-dicarbonyl compounds or their surrogates, such as α-hydroxy ketones or α-haloketones. nih.gov For instance, the reaction of a suitably substituted 1,2-diaminobenzene with a reactive dicarbonyl species can proceed under catalyst-free conditions or with the aid of organocatalysts. nih.gov Visible-light-mediated metal-free synthesis has also been developed, utilizing single electron-transfer and oxidative coupling strategies. nih.gov

Additive-Free Synthesis: Simplification of reaction protocols by eliminating additives is a key aspect of green chemistry. Catalyst-free and additive-free cyclization of o-diisocyanoarenes with organic diselenides or thiols under visible-light irradiation represents a novel approach to quinoxaline derivatives. nih.gov Furthermore, the oxidative cyclization of o-phenylenediamines with phenacyl bromides can be achieved in green solvents like ethanol (B145695) under reflux conditions without the need for any catalyst. nih.gov

Fluorinated Acid Catalysis: While not strictly "catalysis" in all cases, fluorinated acids can play a crucial role in promoting the synthesis of fluorinated heterocycles. Although specific examples for this compound are not prevalent, the principles can be applied. For instance, fluorinated alcohols like hexafluoroisopropanol (HFIP) have been used as effective media for the synthesis of quinoxaline derivatives at room temperature, often in high yields. rsc.org The unique properties of fluorinated alcohols, such as their high polarity and strong hydrogen-bond-donating ability, can facilitate reactions that might otherwise require harsh conditions or catalysts.

| Protocol | Key Features | Starting Materials (General) | Conditions (General) |

| Metal-Free Synthesis | Avoids metal contamination, often uses organocatalysts or is catalyst-free. | o-phenylenediamines, α-dicarbonyl compounds (or surrogates). nih.gov | Varies: organocatalysts, visible light, thermal. nih.gov |

| Additive-Free Synthesis | Simplifies reaction setup and purification. | o-diisocyanoarenes, diselenides/thiols; o-phenylenediamines, phenacyl bromides. nih.gov | Visible light irradiation; reflux in green solvents. nih.gov |

| Fluorinated Alcohol Mediated | Utilizes the unique solvent properties of fluorinated alcohols to promote reaction. | o-phenylenediamines, α-dicarbonyl compounds. rsc.org | Room temperature in hexafluoroisopropanol (HFIP). rsc.org |

Regioselective Functionalization and Derivatization Strategies

The presence of two distinct halogen atoms at positions 2 and 7 on the quinoxaline core allows for selective functionalization, enabling the synthesis of a diverse range of derivatives. The chlorine atom at the 2-position is particularly susceptible to nucleophilic attack, while both halogenated positions can participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions at Halogenated Positions

The electron-deficient nature of the quinoxaline ring system, further enhanced by the presence of the electronegative fluorine atom at the 7-position, renders the chlorine atom at the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a versatile handle for the introduction of a wide variety of functional groups.

The reaction of this compound with various nucleophiles, such as amines, thiols, and alkoxides, can proceed under relatively mild conditions to afford the corresponding 2-substituted-7-fluoroquinoxaline derivatives. For instance, the reaction with primary and secondary amines can be carried out in a suitable solvent, often with the addition of a base to neutralize the liberated HCl. Similarly, thiols can displace the chlorine atom to form thioethers, and alkoxides can be employed to introduce alkoxy groups. The general reactivity trend for heteroaryl halides in SNAr reactions is influenced by the electronic nature of the heteroarene and the position of the halogen. nih.gov

| Nucleophile | Product Type | General Conditions |

| Amines (R¹R²NH) | 2-Amino-7-fluoroquinoxalines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMAc, Ethanol), rt to elevated temp. |

| Thiols (RSH) | 2-Thioether-7-fluoroquinoxalines | Base (e.g., K₂CO₃), Solvent (e.g., DMAc), rt to 100 °C. nih.gov |

| Alkoxides (RO⁻) | 2-Alkoxy-7-fluoroquinoxalines | Base (e.g., NaH), Solvent (e.g., THF), rt to elevated temp. |

Oxidation and Reduction Transformations of the Quinoxaline Core

The quinoxaline core can undergo both oxidation and reduction reactions, although the presence of halogen substituents can influence the outcome and require specific reaction conditions.

Oxidation: The nitrogen atoms in the quinoxaline ring are susceptible to oxidation, typically leading to the formation of N-oxides. However, direct oxidation of the carbon framework of the quinoxaline ring is less common. Strong oxidizing agents can lead to degradation of the heterocyclic ring.

Reduction: The quinoxaline ring can be reduced to its dihydro or tetrahydro derivatives. Catalytic hydrogenation is a common method for such transformations. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial to achieve the desired level of reduction without affecting the halogen substituents. For instance, selective reduction of one of the pyrazine ring double bonds would yield a dihydroquinoxaline, while more forcing conditions could lead to the corresponding tetrahydroquinoxaline.

Formation of Quinoxaline N-Oxides and Their Chemical Transformations

The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides, which significantly alters the electronic properties and reactivity of the molecule. The formation of N-oxides can activate the quinoxaline ring for further functionalization.

The synthesis of quinoxaline N-oxides is typically achieved by reacting the parent quinoxaline with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The resulting this compound N-oxide can then undergo a variety of chemical transformations. For example, the N-oxide functionality can direct further substitutions on the quinoxaline ring. Moreover, the chlorine atom in the N-oxide derivative remains reactive towards nucleophilic substitution and can also participate in palladium-catalyzed cross-coupling reactions.

Introduction of Diverse Substituents and Hybrid Molecule Formation

The reactive chlorine atom at the 2-position of this compound serves as an excellent anchor point for the introduction of a wide range of substituents and for the construction of hybrid molecules through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: The reaction of this compound with aryl- or heteroarylboronic acids in the presence of a palladium catalyst and a base provides a straightforward route to 2-aryl- and 2-heteroaryl-7-fluoroquinoxalines.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the 2-position of the quinoxaline and a terminal alkyne, yielding 2-alkynyl-7-fluoroquinoxalines. rsc.orgwikipedia.org This is a powerful tool for introducing acetylenic moieties, which can be further functionalized.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical nucleophilic substitution for the formation of C-N bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, including those that may be poor nucleophiles in traditional SNAr reactions. wikipedia.org

Formation of Fused Heterocyclic Systems: The functional groups introduced via the aforementioned reactions can be utilized to construct fused heterocyclic systems. For example, an amino group introduced at the 2-position can be reacted with suitable reagents to form fused triazole or other heterocyclic rings. Similarly, an acetylenic group can undergo intramolecular cyclization to form furo- or thieno-fused quinoxalines. rsc.org

| Reaction Type | Coupling Partner | Product | Catalyst/Conditions |

| Suzuki Coupling | Aryl/Heteroarylboronic acid | 2-Aryl/Heteroaryl-7-fluoroquinoxaline | Pd catalyst, Base |

| Sonogashira Coupling | Terminal alkyne | 2-Alkynyl-7-fluoroquinoxaline | Pd catalyst, Cu(I) cocatalyst, Base. rsc.orgwikipedia.org |

| Buchwald-Hartwig Amination | Primary/Secondary amine | 2-Amino-7-fluoroquinoxaline | Pd catalyst, Ligand, Base. wikipedia.org |

Mechanistic Studies and Reaction Kinetics of 2 Chloro 7 Fluoroquinoxaline Transformations

Investigation of Reaction Pathways and Intermediate Formation

Detailed studies elucidating the step-by-step reaction pathways for transformations involving 2-Chloro-7-fluoroquinoxaline are not presently found in the reviewed literature. Such investigations would typically involve identifying and characterizing any transient intermediates or transition states, which is crucial for a complete understanding of the reaction mechanism.

Kinetic Analysis and Rate Constant Determination

No specific kinetic analyses or determinations of rate constants for reactions involving this compound have been reported. This type of research would involve monitoring the rate of reaction under various conditions to establish a rate law and calculate the corresponding rate constants, offering quantitative insight into the reaction's speed and dependency on reactant concentrations.

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, thereby providing strong evidence for a proposed mechanism. There are no documented isotopic labeling studies that have been conducted to elucidate the mechanisms of reactions involving this compound.

Role of Substituents (Chloro and Fluoro Groups) in Directing Reactivity

While the electronic properties of chloro and fluoro substituents on aromatic rings are well-understood in organic chemistry, specific studies detailing their combined influence on the reactivity of the this compound system are not available. The chloro group at the 2-position and the fluoro group at the 7-position are both electron-withdrawing, which would influence the electron density of the quinoxaline (B1680401) ring system and affect its susceptibility to nucleophilic or electrophilic attack. However, specific research quantifying these effects or providing detailed examples of their directing influence in reactions is lacking.

Computational Insights into Reaction Mechanisms

Computational studies, such as those using Density Functional Theory (DFT), are instrumental in modeling reaction mechanisms, calculating energy barriers, and visualizing transition states. A search for computational studies focused specifically on the reaction mechanisms of this compound did not yield any relevant results. Such theoretical investigations would provide valuable atomic-level understanding to complement experimental findings.

Medicinal Chemistry Research and Biological Activity Profiling of 2 Chloro 7 Fluoroquinoxaline Derivatives

Antineoplastic and Cytotoxic Potentials

Derivatives of 2-chloro-7-fluoroquinoxaline have been investigated for their potential as anticancer agents, demonstrating a range of activities from direct cytotoxicity against cancer cells to the inhibition of key signaling pathways involved in tumor progression.

Activity against Specific Human Cancer Cell Lines (e.g., MCF-7, NCI-H460)

A series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl quinoxaline-1,4-di-N-oxide derivatives, which can be synthesized from this compound precursors, have been evaluated for their in vitro antitumor activity against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer). mdpi.com These studies are crucial in determining the spectrum of activity and potential therapeutic indications for this class of compounds. The cytotoxic effects of these derivatives are typically quantified by their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. While specific IC50 values for this compound derivatives against MCF-7 and NCI-H460 are not extensively detailed in the provided search results, the general class of quinoxaline (B1680401) derivatives has shown significant cytotoxic potential. For instance, certain 7-chloroquinolinehydrazones have exhibited submicromolar GI50 values against a broad panel of cancer cell lines, including those from non-small cell lung and breast cancers. nih.gov

Table 1: Cytotoxic Activity of Representative Quinoxaline Derivatives

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| Quinoxaline-1,4-di-N-oxides | MCF-7, NCI-H460 | In vitro tumor activity | mdpi.com |

| 7-Chloroquinolinehydrazones | Non-small cell lung cancer, Breast cancer | Submicromolar GI50 values | nih.gov |

Inhibition of Kinase Targets (e.g., Pim-1, Pim-2 Kinases)

Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in various hematologic malignancies and solid tumors, playing a crucial role in cell survival, proliferation, and drug resistance. As such, they are attractive targets for cancer therapy. Research into quinoxaline derivatives as Pim kinase inhibitors has revealed important structure-activity relationships. Specifically, substitutions on the quinoxaline ring have a significant impact on inhibitory activity.

Studies on a series of quinoxaline-2-carboxylic acid derivatives have shown that substitution at the 7-position with a fluorine or chlorine atom is generally unfavorable for inhibitory activity against both Pim-1 and Pim-2 kinases. nih.gov For these derivatives, the half-maximal inhibitory concentration (IC50) values were found to be greater than 1 µM for both isoforms, indicating low potency. nih.gov This suggests that while the quinoxaline scaffold is a viable starting point for the development of Pim kinase inhibitors, modifications at the 7-position with halogens like fluorine and chlorine may not be a productive strategy for enhancing potency.

Table 2: Pim Kinase Inhibitory Activity of 7-Substituted Quinoxaline Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| 7-Fluoro-quinoxaline derivative | Pim-1 | > 1 | nih.gov |

| 7-Fluoro-quinoxaline derivative | Pim-2 | > 1 | nih.gov |

| 7-Chloro-quinoxaline derivative | Pim-1 | > 1 | nih.gov |

| 7-Chloro-quinoxaline derivative | Pim-2 | > 1 | nih.gov |

Apoptosis Induction and Cellular Pathway Modulation

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Quinoxaline-based derivatives have been shown to induce apoptosis in various cancer cell lines.

One study on a specific quinoxaline-based derivative demonstrated its ability to arrest the cell cycle at the S phase and trigger apoptosis in PC-3 prostate cancer cells. nih.gov Mechanistic investigations revealed that this compound significantly upregulated the expression of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while concurrently downregulating the anti-apoptotic protein Bcl-2. nih.gov This modulation of key apoptotic regulatory proteins leads to the execution of the apoptotic cascade and subsequent cell death. While this study was not conducted specifically on a this compound derivative, it provides a plausible mechanism of action for structurally related compounds. The induction of apoptosis in cancer cells by targeting and modulating the expression of critical proteins in the apoptotic pathway represents a key strategy in the development of novel anticancer therapeutics.

Hypoxia-Selective Cytotoxicity

Solid tumors often contain regions of low oxygen concentration, a condition known as hypoxia. Hypoxic tumor cells are typically more resistant to conventional chemotherapy and radiotherapy, making hypoxia a significant challenge in cancer treatment. Hypoxia-activated prodrugs (HAPs) are an innovative class of anticancer agents designed to be selectively activated under hypoxic conditions, thereby targeting these resistant cell populations.

Quinoxaline 1,4-di-N-oxides are a well-established class of HAPs. The N-oxide moieties can be bioreduced under hypoxic conditions to form highly reactive cytotoxic species that can damage cellular macromolecules, such as DNA, leading to cell death. The substitution pattern on the quinoxaline ring plays a crucial role in the potency and hypoxia selectivity of these compounds. Studies have shown that electron-withdrawing groups, such as halogens, at the 6- and/or 7-positions can enhance the reduction potential of the N-oxide, making the compound more readily activated under hypoxia. nih.gov

Specifically, 6,7-difluoro and 6(7)-fluoro derivatives of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxide have demonstrated potent cytotoxicity and significant hypoxia selectivity. nih.gov The 6(7)-fluoro derivative, in particular, showed the greatest hypoxia selectivity in one study. nih.gov This highlights the potential of incorporating a fluorine atom at the 7-position of the quinoxaline ring, as in this compound, for the development of effective hypoxia-selective anticancer agents. Furthermore, new water-soluble 7-aminoquinoxaline 1,4-dioxides have been shown to act as HIF-1α suppressors and induce apoptosis in hypoxic cancer cells. nih.gov

Table 3: Hypoxia-Selective Activity of Substituted Quinoxaline 1,4-di-N-oxides

| Compound Substituent(s) | Property | Observation | Reference |

|---|---|---|---|

| 6,7-Difluoro | Cytotoxicity | 30-fold more potent than Tirapazamine | nih.gov |

| 6(7)-Fluoro | Hypoxia Selectivity | Showed the greatest selectivity in the series | nih.gov |

| 6-Chloro-7-methylpiperazine | Hypoxia Selectivity | 7.4- and 12.9-fold improvement over Tirapazamine | nih.gov |

Antiviral Efficacy Studies

In addition to their anticancer properties, quinoxaline derivatives have been explored for their potential as antiviral agents, with a particular focus on the human immunodeficiency virus (HIV).

Anti-HIV Activity and Integrase Inhibition

The human immunodeficiency virus type 1 (HIV-1) is the causative agent of acquired immunodeficiency syndrome (AIDS). One of the key enzymes in the HIV-1 replication cycle is integrase, which is responsible for inserting the viral DNA into the host cell's genome. As there is no human counterpart to HIV-1 integrase, it represents an attractive target for the development of antiretroviral drugs.

In a structure-based drug design approach, the quinoxaline scaffold was identified as a promising core moiety for the development of novel anti-HIV agents. A series of seven new 6-chloro-7-fluoroquinoxaline (B1435756) derivatives with various substituents at the 2 and 3 positions were synthesized and evaluated for their anti-HIV activity. mdpi.com Among these, two derivatives with bulky substitutions at these positions exhibited the most promising activity. mdpi.com This suggests that the 6-chloro-7-fluoroquinoxaline scaffold is a viable starting point for the design of novel HIV inhibitors, and that further optimization of the substituents at other positions on the quinoxaline ring could lead to the development of potent anti-HIV agents.

Activity against Human Cytomegalovirus (HCMV)

Research into the antiviral activity of quinoxaline derivatives has identified the scaffold as a promising starting point for the development of novel therapeutic agents. While specific studies focusing exclusively on this compound derivatives against Human Cytomegalovirus (HCMV) are not extensively available in the public domain, research on structurally related quinoxaline compounds provides valuable insights.

A systematic review of quinoxaline derivatives as antiviral agents highlighted the synthesis of a series of seven new 6-chloro-7-fluoroquinoxaline derivatives with various substituents at the 2 and 3 positions. These compounds were evaluated for their anti-HIV activity, and it was found that derivatives with bulky substitutions exhibited better activity and no cytotoxicity on VERO cells. Although this study did not directly assess activity against HCMV, it underscores the potential of the 6-chloro-7-fluoroquinoxaline scaffold in antiviral drug discovery.

Other research on different quinoxaline derivatives has shown more direct anti-HCMV effects. For instance, certain 2-aryl-2-hydroxy ethylamine (B1201723) substituted 1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxamides have been synthesized and tested for their antiviral activity against HCMV. These studies provide a basis for future investigations into the anti-HCMV potential of this compound derivatives.

Anti-Epstein-Barr Virus (EBV) Activity

The Epstein-Barr virus (EBV), a member of the human gamma-herpesviruses, is associated with various human malignancies. While current treatments have limitations, some research has explored the potential of quinoxaline derivatives as anti-EBV agents. A review of antiviral quinoxaline derivatives noted a study where twenty-two novel quinoxaline derivatives were synthesized and evaluated for their inhibitory effects on EBV. neu.edu In this study, six of the derivatives demonstrated a more potent inhibitory effect on EBV than the reference compound, oleanolic acid, without exhibiting cytotoxicity. neu.edu The structure-activity relationship analysis revealed that disubstitution with alkyl groups on both the hydrazine (B178648) and quinoxaline nitrogens was critical for the observed activity, suggesting that hydrophobic interactions play a key role. neu.edu However, the specific activity of this compound derivatives against EBV has not been detailed in the available research.

Antimicrobial and Anti-infective Applications

The quinoxaline scaffold is a well-established pharmacophore in the development of antimicrobial and anti-infective agents. Derivatives of this compound have been investigated for a range of activities within this therapeutic area.

Antibacterial Spectrum of Activity

Studies on other chloro-substituted quinoline (B57606) derivatives have demonstrated a positive effect of the chlorine atom on antibacterial activity against various microorganisms, including E. coli, S. aureus, and P. aeruginosa. mdpi.com For instance, a series of differentiated 2-chloroquinoline (B121035) derivatives were screened for their in-vitro ability to inhibit the growth of various bacterial strains, with some compounds showing potent activity. researchgate.net

Antifungal Properties (e.g., against Candida spp.)

Research has demonstrated the potential of quinoxaline derivatives in addressing fungal infections. A study investigating the fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a closely related derivative, against various Candida species has shown promising results. nih.govresearchgate.net The compound exhibited noteworthy effectiveness against several reference strains of Candida, with heightened efficacy observed against Candida krusei isolates. nih.govresearchgate.net However, its performance against Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis, and Candida auris isolates showed variability. nih.govresearchgate.net

The minimum inhibitory concentrations (MICs) for 2-Chloro-3-hydrazinylquinoxaline against various Candida species are presented in the table below.

| Compound | Fungal Strain | MIC (µg/mL) |

| 2-Chloro-3-hydrazinylquinoxaline | Candida albicans (ATCC 10231) | 125 |

| 2-Chloro-3-hydrazinylquinoxaline | Candida albicans (Clinical Isolate 1) | 62.5 |

| 2-Chloro-3-hydrazinylquinoxaline | Candida albicans (Clinical Isolate 2) | 125 |

| 2-Chloro-3-hydrazinylquinoxaline | Candida krusei (ATCC 6258) | 31.25 |

| 2-Chloro-3-hydrazinylquinoxaline | Candida krusei (Clinical Isolate) | 15.62 |

| 2-Chloro-3-hydrazinylquinoxaline | Candida tropicalis (ATCC 750) | 62.5 |

| 2-Chloro-3-hydrazinylquinoxaline | Candida glabrata (ATCC 90030) | 62.5 |

| 2-Chloro-3-hydrazinylquinoxaline | Candida parapsilosis (ATCC 22019) | 62.5 |

| 2-Chloro-3-hydrazinylquinoxaline | Candida auris (Clinical Isolate) | >500 |

Antitubercular Research

The development of new antitubercular agents is a critical area of research. While direct studies on the antitubercular activity of this compound are limited in the public domain, the broader class of fluoroquinolones has been recognized for its potential against Mycobacterium tuberculosis. neu.edu Some fluoroquinolones are recommended as second-line agents for the treatment of tuberculosis, particularly in cases of resistance to first-line therapies. neu.edu

Research on other quinoline derivatives has also shown promise. For example, a series of 33 quinoline derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H(37)Rv, with some compounds exhibiting significant activity. nih.gov Additionally, studies on chloro-substituted chalcone (B49325) analogues have demonstrated their potential as antitubercular agents, with some compounds being more active than the standard drug pyrazinamide. elsevierpure.com These findings suggest that the chloro and fluoro substitutions on a heterocyclic core can contribute positively to antitubercular activity, indicating that this compound derivatives warrant further investigation in this area.

Antiparasitic Investigations (e.g., Malaria, Trypanosomiasis, Leishmaniasis)

The quinoline core is a well-known scaffold in antiparasitic drug discovery, with chloroquine (B1663885) being a famous example. While specific research on the antiparasitic activities of this compound is not widely available, studies on related quinoxaline and quinoline derivatives provide some insights.

A study on quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives showed that some of these compounds exhibited better anti-T. cruzi and anti-leishmanial activity than the reference drugs nifurtimox, benznidazole, and amphotericin-B. researchgate.net Another study on 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives demonstrated a potential leishmanicidal effect against Leishmania mexicana promastigotes, with an IC50 of less than 10 µM. mdpi.com These findings suggest that the quinoxaline and chloro-substituted quinoline scaffolds are promising for the development of new antiparasitic agents. Further research is needed to specifically evaluate the potential of this compound derivatives against parasites responsible for malaria, trypanosomiasis, and leishmaniasis.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The exploration of this compound derivatives in medicinal chemistry has led to a deeper understanding of their structure-activity relationships (SAR), providing a roadmap for the design of more potent and selective therapeutic agents. These studies systematically investigate how modifications to the chemical structure of the parent compound influence its biological activity.

Influence of Substituent Position and Nature on Biological Potency

The biological potency of this compound derivatives is highly dependent on the nature and position of various substituents. Research has shown that the introduction of a halogen atom, particularly chlorine, into the quinoxaline structure can positively affect the ability of these compounds to inhibit tumor cell growth. mdpi.com

For instance, in the development of novel anti-HIV agents, a series of 6-chloro-7-fluoroquinoxaline derivatives were synthesized with various substituents at the 2 and 3 positions. It was observed that derivatives with bulky substitutions at these positions exhibited better activity compared to those with no or smaller substitutions. nih.gov This suggests that the steric bulk at these positions plays a critical role in the interaction with the biological target.

Furthermore, studies on quinoxaline 1,4-dioxides have revealed that derivatives with substituents at the 7-position of the quinoxaline ring show significantly higher activity compared to their regioisomers with substituents at the 6-position. mdpi.com The electronic properties of the substituents also play a crucial role. For example, electron-donating groups at the 7-position have been shown to decrease the potency of certain derivatives by an order of magnitude. mdpi.com

In the context of arylfluoroquinolone antibacterial agents, SAR studies have indicated that the in vitro antibacterial potency is greatest when the 1-substituent is either a p-fluorophenyl or p-hydroxyphenyl group, and the 7-substituent is a 1-piperazinyl, 4-methyl-1-piperazinyl, or 3-amino-1-pyrrolidinyl group. nih.gov This highlights the importance of both electronic and spatial properties of the substituents in determining antimicrobial potency. nih.gov

Interactive Data Table: SAR of Quinoxaline Derivatives

| Compound Series | Substitution Position | Favorable Substituents | Observed Activity |

| 6-chloro-7-fluoroquinoxalines | 2 and 3 | Bulky groups | Enhanced anti-HIV activity |

| Quinoxaline 1,4-dioxides | 7 | Halogen atoms (e.g., Cl) | Increased tumor cell growth inhibition |

| Arylfluoroquinolones | 1 and 7 | 1-(p-fluorophenyl), 7-(1-piperazinyl) | Potent antibacterial activity |

Design Principles for Enhanced Biological Profiles

Based on SAR studies, several key design principles have emerged for enhancing the biological profiles of this compound derivatives. A primary strategy involves the strategic placement of substituents to optimize interactions with the target biomolecule.

For example, to probe the hydrophobic pocket of the Pim kinases hinge environment, halogenated substituents were added at the 6 or 7-positions of the quinoxaline scaffold. nih.gov This was intended to create weak interactions in the hinge region of the ATP binding site, thereby improving inhibitory activity. nih.gov

Furthermore, the introduction of specific functional groups can be used to modulate the electronic properties of the molecule, which can in turn influence its binding affinity for the target. The observation that electron-withdrawing groups can increase the anti-Trichomonas vaginalis activity of some quinoxaline N-oxides is a case in point.

Interactive Data Table: Design Principles for Quinoxaline Derivatives

| Design Principle | Rationale | Example Application |

| Steric bulk optimization | Enhance binding affinity | Bulky groups at positions 2 and 3 for anti-HIV activity |

| Lipophilicity modification | Improve cell permeability | Ester prodrugs for enhanced in vivo conversion |

| Electronic property modulation | Optimize target interaction | Halogenation at position 7 to probe hydrophobic pockets |

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanisms of action of this compound derivatives is crucial for their development as therapeutic agents. This involves identifying their cellular targets, elucidating how they interact with these targets, and understanding any metabolic activation pathways.

Target Identification and Engagement Studies

A variety of molecular targets have been identified for quinoxaline derivatives. For instance, certain derivatives have been shown to act as inhibitors of Pim-1 and Pim-2 kinases. nih.gov Docking studies have revealed a key salt bridge formation between the carboxylate function at the 2-position of the quinoxaline scaffold and the ammonium (B1175870) side chain of the catalytically essential Lys67 in the ATP pocket of Pim-1. nih.gov

In the context of anti-HIV research, the quinoxaline scaffold has been identified as a core moiety for designing novel inhibitors of HIV-1 reverse transcriptase. nih.gov One derivative, in particular, showed inhibitory activity comparable to the commercial compound nevirapine. nih.gov

Furthermore, some quinoxaline derivatives have been investigated as AMPA receptor antagonists, with molecular modeling studies indicating interactions with key residues in the binding pocket, such as Glu-13, Tyr-16, and Arg-96.

DNA Interaction and Cleavage Mechanisms

Certain quinoxaline derivatives have been shown to interact with and cleave DNA. For example, 7-chloro-2-thienylcarbonyl-3-trifluoromethylquinoxaline 1,4-dioxide has been found to cause redox-activated, hypoxia-selective DNA cleavage. researchgate.net This mechanism is similar to that of the lead compound tirapazamine. researchgate.net

The mechanism of action for some antibacterial quinoxaline derivatives involves the induction of oxidative stress in bacterial cells, which leads to DNA damage and ultimately cell death. The generation of reactive oxygen species (ROS) by these compounds contributes to the degradation of bacterial DNA.

Prodrug Activation Pathways

The prodrug approach is a valuable strategy for improving the therapeutic index of certain drugs. In the context of quinoxaline derivatives, this often involves designing molecules that are activated under specific physiological conditions, such as the hypoxic environment of solid tumors.

For example, 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119) is a prodrug that is designed to be reductively activated in hypoxic cells. nih.govnih.gov This activation produces a reactive intermediate that alkylates the O6-position of guanine (B1146940) in DNA. nih.govnih.gov This hypoxia-selective activation is a key feature of its anticancer activity. nih.govnih.gov

Similarly, quinoxaline 1,4-dioxides are considered prodrugs due to their ability to be reduced by various oxidoreductases that are expressed in bacterial and tumor cells. mdpi.com The absence of the N-oxide moiety in some derivatives has been shown to decrease their biological activity, confirming the crucial role of this group in the prodrug activation pathway. researchgate.net

Computational and Theoretical Chemistry in 2 Chloro 7 Fluoroquinoxaline Research

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure of 2-Chloro-7-fluoroquinoxaline. These calculations, often employing methods like Density Functional Theory (DFT), provide detailed information about the molecule's geometry, orbital energies, and electronic distribution.

The electronic structure of a molecule dictates its reactivity and physical properties. For instance, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is critical. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. In a related compound, 2-Chloro-7-iodoquinoxaline, computational studies have shown a HOMO-LUMO gap of 4.1 eV, suggesting moderate reactivity. While specific data for this compound is not as readily available in the provided results, similar principles of analysis apply.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. It allows for the investigation of charge transfer interactions between orbitals, which contribute to the molecule's stability. For example, in analogous chloro-iodo quinoline (B57606) derivatives, significant charge transfer from the lone pairs of the halogen atoms to the antibonding orbitals of the carbon-halogen bonds has been observed, leading to molecular stabilization.

Table 1: Illustrative Electronic Properties from QM Calculations

| Property | Description | Typical Values for Similar Heterocycles |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.0 eV |

| Dipole Moment | Measure of the overall polarity of the molecule. | 2.0 to 4.0 Debye |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying how molecules like this compound interact with biological targets, such as proteins and enzymes.

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This is crucial in drug discovery for identifying potential drug candidates. For instance, docking studies on various quinoline and quinoxaline (B1680401) derivatives have been performed to understand their binding affinities with specific biological targets. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) Simulations provide a dynamic picture of the ligand-target interaction over time. MD simulations can reveal the stability of the docked pose, the conformational changes in both the ligand and the receptor upon binding, and the free energy of binding. These simulations offer a more realistic representation of the biological environment compared to the static picture provided by molecular docking.

Prediction of Reactivity and Selectivity Profiles

Computational methods are also employed to predict the reactivity and selectivity of this compound in chemical reactions. Reactivity descriptors, derived from quantum mechanical calculations, are instrumental in this regard.

Condensed Fukui functions, for example, are used to identify the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. By calculating these values for each atom in this compound, chemists can predict the likely outcome of a chemical reaction, which is invaluable for planning synthetic routes. Machine learning models, in conjunction with QM descriptors, have shown high accuracy in predicting the regioselectivity of reactions for a diverse range of chemical structures. chemicalbook.com

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies focused solely on this compound were identified, the methodology is widely applied to similar classes of compounds.

For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to derivatives of 2-chloroquinoline (B121035) to understand their antitubercular activity. nih.gov These models use calculated steric and electrostatic fields around the molecules to correlate with their biological activity. The resulting contour maps from these analyses provide valuable insights into the structural features that are important for activity, guiding the design of more potent analogs. nih.gov Similarly, QSAR models have been developed for 7-chloro-4-aminoquinoline derivatives to understand their antimalarial activity by evaluating the influence of steric, hydrophobic, and electronic factors. asianpubs.org

Advanced Research Applications and Future Directions for 2 Chloro 7 Fluoroquinoxaline

Applications in Advanced Organic Synthesis as Building Blocks

In advanced organic synthesis, 2-chloro-7-fluoroquinoxaline serves as a highly valuable building block for the construction of more complex molecular architectures. The reactivity of the compound is primarily dictated by the chloro-substituent at the 2-position of the quinoxaline (B1680401) ring. This position is activated towards nucleophilic aromatic substitution (SNAr) and is also amenable to a variety of transition-metal-catalyzed cross-coupling reactions.

The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, allowing for the straightforward introduction of diverse functional groups. This reactivity is crucial for building libraries of substituted quinoxaline derivatives for biological screening. Furthermore, the C-Cl bond provides a handle for popular cross-coupling methodologies, which are foundational to modern synthetic chemistry.

Below is a table summarizing the potential synthetic transformations involving this compound, establishing it as a key intermediate for accessing a variety of 7-fluoroquinoxaline derivatives.

| Reaction Type | Reagents/Catalysts (Examples) | Product Type |

| Nucleophilic Aromatic Substitution | R-NH2, R-OH, R-SH (with base) | 2-Amino-, 2-Oxy-, or 2-Thio-7-fluoroquinoxalines |

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | 2-Aryl/heteroaryl-7-fluoroquinoxalines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, ligand, base | 2-(Di)alkylamino- or Arylamino-7-fluoroquinoxalines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | 2-Alkynyl-7-fluoroquinoxalines |

| Stille Coupling | Organostannanes, Pd catalyst | 2-Alkyl/Aryl-7-fluoroquinoxalines |

| Heck Coupling | Alkenes, Pd catalyst, base | 2-Alkenyl-7-fluoroquinoxalines |

These transformations enable chemists to leverage the this compound core to systematically modify molecular structures, fine-tuning their properties for specific applications in medicinal chemistry and materials science. The fluorine atom at the 7-position is generally more stable and less reactive than the chlorine at the 2-position, allowing for selective functionalization. This stability also imparts desirable properties such as increased metabolic stability and altered lipophilicity in drug candidates.

Development as Molecular Probes and Imaging Agents (e.g., PET studies)

The structural features of this compound make it an excellent precursor for the development of molecular probes and imaging agents, particularly for Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides, with fluorine-18 (B77423) (18F) being the most widely used isotope due to its favorable half-life (109.8 min) and low positron energy. google.comresearchgate.net

Quinoxaline derivatives have shown significant promise as PET probes for neurodegenerative diseases. nih.gov For example, various quinoxaline-based structures have been developed and evaluated for their ability to bind to β-amyloid plaques and Tau tangles, which are pathological hallmarks of Alzheimer's disease. nih.govnih.gov The general strategy involves designing a molecule with high affinity and selectivity for the biological target, good blood-brain barrier penetration, and appropriate pharmacokinetics. nih.gov The this compound scaffold can be elaborated into such targeted probes.

Beyond PET, quinoxaline derivatives are also being explored as fluorescent probes. rsc.orgrsc.org Their aromatic structure often forms the core of a fluorophore, and modifications at the 2-position can be used to attach recognition units for specific analytes (e.g., metal ions, nucleic acids) or to tune the photophysical properties of the molecule. rsc.orgarabjchem.orgnih.gov

| Imaging Modality | Application Area | Role of this compound Scaffold |

| PET Imaging | Neurology (e.g., Alzheimer's) | Precursor for 18F-labeled radiotracers targeting β-amyloid plaques or Tau tangles. nih.govnih.gov |

| PET Imaging | Oncology, Cardiology | A core structure for building targeted probes for receptors or enzymes overexpressed in disease. frontiersin.org |

| Fluorescence | Bio-imaging, Sensing | A foundational unit for creating fluorescent probes to detect specific ions or biomolecules in cells. rsc.orgnih.gov |

Role in Materials Science (e.g., Molecular Tweezers)

In materials science, the quinoxaline core is valued for its electron-deficient nature, making it a useful component in organic electronics and supramolecular chemistry. core.ac.ukbeilstein-journals.org The introduction of halogen atoms, as in this compound, can further modulate these electronic properties and influence intermolecular interactions, such as halogen bonding, which can direct crystal packing. rsc.org

A notable application of fluorinated quinoxalines is in the construction of "molecular tweezers." beilstein-journals.orgresearchgate.net Molecular tweezers are host molecules with an open cavity designed to bind guest molecules through non-covalent interactions. wikipedia.orgbeilstein-journals.org Research has shown that polycyclic frameworks featuring fluorinated quinoxaline "sidewalls" can be synthesized to act as receptors for electron-rich guest compounds. beilstein-journals.orgresearchgate.netsemanticscholar.org The fluorine atoms enhance the electron-deficient character of the quinoxaline rings, creating a positive electrostatic potential within the tweezer's cleft, which is favorable for binding electron-rich aromatic guests via π-π stacking interactions. researchgate.net The synthesis of these complex tweezer structures often relies on the condensation of halogenated o-phenylenediamines with diketones, highlighting the role of precursors like this compound in accessing these advanced materials. researchgate.net

The crystal structure of a fluorinated syn-bis-quinoxaline molecular tweezer has demonstrated its ability to include solvent molecules and self-associate, which are characteristic features of such host-guest systems. beilstein-journals.org This demonstrates that frameworks derived from fluorinated quinoxalines can function effectively as molecular tweezers. beilstein-journals.orgresearchgate.net

Furthermore, the electron-accepting properties of the quinoxaline unit make its derivatives suitable for use as electron-transporting or luminescent materials in organic light-emitting diodes (OLEDs) and other organic electronic devices. core.ac.ukbeilstein-journals.org The specific substitution pattern of this compound offers a platform for creating materials with tailored electronic and photophysical properties.

Future Prospects for Drug Discovery and Development Based on the Quinoxaline Scaffold

The quinoxaline scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of compounds with diverse and potent biological activities. nih.govnih.gov Quinoxaline derivatives are found in marketed drugs and have been extensively investigated for a wide range of therapeutic applications. nih.gov

The future prospects for drug discovery based on this scaffold are exceptionally bright. The versatility of quinoxaline chemistry allows for the creation of large, diverse libraries of compounds for high-throughput screening against various biological targets. Derivatives have demonstrated activity as anticancer, antiviral (including anti-HIV), antimicrobial, anti-inflammatory, and central nervous system-active agents. nih.gov

Starting materials like this compound are instrumental in this process. They provide a reliable and versatile entry point for generating novel chemical entities. The fluorine substituent at the 7-position is particularly valuable in modern drug design. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and modulate physicochemical properties like lipophilicity and pKa to improve a drug candidate's pharmacokinetic profile.

The broad therapeutic potential of the quinoxaline core suggests that new derivatives of this compound will continue to be explored for novel applications. As our understanding of disease biology deepens, this scaffold will likely be adapted to create targeted therapies for a new generation of molecular targets. The ongoing development of synthetic methodologies will further empower chemists to explore the chemical space around the quinoxaline core, promising a continued pipeline of innovative drug candidates. nih.gov

Q & A

Q. What are the critical safety protocols for handling 2-Chloro-7-fluoroquinoxaline in laboratory settings?

Researchers must wear protective equipment (gloves, goggles, lab coats) and work in ventilated areas. Waste must be segregated and disposed via certified agencies to prevent environmental contamination. Emergency procedures for skin contact or inhalation should align with institutional hazardous material guidelines .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Q. What synthetic routes are commonly used to prepare this compound?

Halogenation of quinoxaline precursors using agents like POCl3 or SF4 under controlled temperatures (80–120°C). Optimize catalyst ratios (e.g., AlCl3) and reaction times. Detailed step-by-step protocols should be included in supplementary materials for replication .

Q. How should researchers validate the purity of synthesized this compound?

Combine melting point analysis , TLC (Rf comparison with standards), and elemental analysis (C, H, N). Cross-validate with HPLC (≥95% purity threshold). Report deviations and calibration methods to ensure transparency .

Q. What are the storage conditions for this compound?

Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or decomposition. Monitor stability via periodic NMR checks. Avoid exposure to moisture or light .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Apply density functional theory (DFT) to model electron distribution at chloro and fluoro sites. Compare with experimental results (e.g., Suzuki-Miyaura coupling yields). Use software like Gaussian or ORCA, citing basis sets and convergence criteria .

Q. What strategies resolve contradictions in reported reaction yields of this compound derivatives?

Conduct control experiments to isolate variables (e.g., catalyst purity, solvent grade). Perform meta-analysis of literature data to identify outliers. Use statistical tools (ANOVA) to assess reproducibility, and report confidence intervals .

Q. How can substituent effects (Cl/F) on this compound’s electronic properties be systematically studied?

Synthesize analogs (e.g., 2,7-dichloro or 2,7-difluoro derivatives). Compare Hammett constants and HOMO-LUMO gaps via cyclic voltammetry. Correlate with reactivity in nucleophilic aromatic substitution .

Q. What mechanistic insights can be gained from kinetic studies of this compound’s reactions?

Use stopped-flow spectroscopy or in-situ NMR to monitor intermediate formation. Derive rate constants and propose mechanisms (e.g., SNAr vs. radical pathways). Validate with isotopic labeling (18O/2H) .

Q. How should researchers design experiments to explore this compound’s potential in medicinal chemistry?

Screen for biological activity (e.g., kinase inhibition) via high-throughput assays. Optimize solubility (logP) using PEG or co-solvents. Collaborate with pharmacologists to assess ADMET profiles, ensuring ethical compliance .

Methodological Tables

Guidelines for Answering Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。